molecular formula C11H14N2O B1279309 2-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 206261-63-4

2-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B1279309
CAS No.: 206261-63-4
M. Wt: 190.24 g/mol
InChI Key: DFZYVQTZWFEMTN-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical Studies and Dual Fluorescence

2-[2-(Dimethylamino)ethoxy]benzonitrile and its derivatives, such as 4-(N,N-Dimethylamino)benzonitrile (DMABN), have been extensively studied for their unique photochemical properties, especially dual fluorescence. Investigations into the nonadiabatic relaxation dynamics of DMABN following photoexcitation have provided insights into the early events in these processes, including internal conversion and torsion dynamics of the dimethylamino group (Kochman, Tajti, Morrison, & Miller, 2015). Additionally, coherent oscillations in the charge-transfer system of DMABN have been observed, revealing details about the molecule's relaxation and charge-transfer states (Trushin, Yatsuhashi, Fuß, & Schmid, 2003).

Metabolic Studies

While primarily known for its photochemical properties, this compound and related compounds have also been the subject of metabolic studies. For instance, research on N-Benzylphenethylamines, a class of novel psychedelic substances that includes N-2-methoxybenzylated compounds like 25CN-NBOMe, has shed light on their metabolism in various biological systems (Šuláková et al., 2021).

Chemical Synthesis and Catalysis

2-(Alkylamino)benzonitriles, closely related to this compound, have been synthesized via rhodium-catalyzed cyanation, showcasing their potential in chemical synthesis and catalysis (Dong, Wu, Liu, Liu, & Sun, 2015). This underscores the role of such compounds in advancing synthetic chemistry methodologies.

Vibrational Spectroscopy and Molecular Analysis

The vibrational spectra of DMABN, a derivative of this compound, have been extensively studied, providing valuable insights into the molecular structure and interactions within the molecule. These studies contribute to a deeper understanding of the intramolecular dynamics and photochemical behavior of these compounds (Okamoto, Inishi, Nakamura, Kohtani, & Nakagaki, 2000).

Safety and Hazards

2-[2-(Dimethylamino)ethoxy]benzonitrile is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

2-[2-(Dimethylamino)ethoxy]benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it binds to the active site of certain kinases, inhibiting their activity and thus modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or impaired metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity and function .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYVQTZWFEMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438174
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206261-63-4
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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